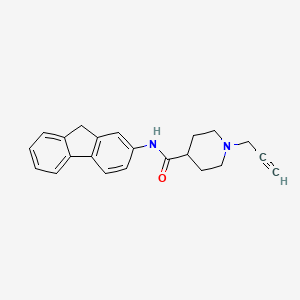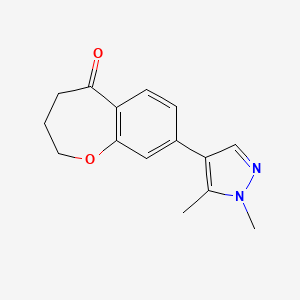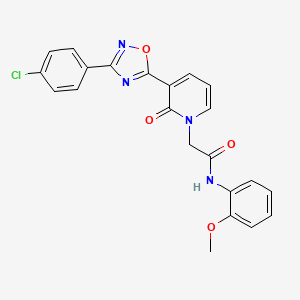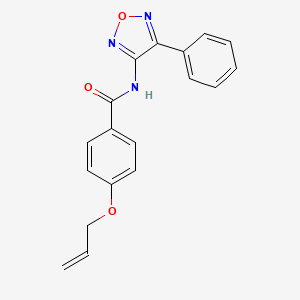
N-(9H-fluoren-2-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(9H-fluoren-2-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide, commonly known as FPPC, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. FPPC has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Mecanismo De Acción
The mechanism of action of FPPC is not fully understood, but it is believed to act as a modulator of different receptors and enzymes. FPPC has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that plays a critical role in cognitive function. FPPC has also been shown to bind to different receptors, including sigma-1 receptors, which are involved in the regulation of different cellular processes, including calcium signaling and ion channel activity.
Biochemical and Physiological Effects:
FPPC has been shown to have different biochemical and physiological effects, including the inhibition of acetylcholinesterase activity, the modulation of sigma-1 receptors, and the induction of apoptosis in cancer cells. FPPC has also been shown to have anti-inflammatory and analgesic properties, making it a potential drug candidate for the treatment of different inflammatory and pain-related disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of FPPC is its high yield and purity, making it an ideal compound for different lab experiments. FPPC is also relatively stable and can be stored for long periods without significant degradation. However, one of the limitations of FPPC is its potential toxicity, which can limit its use in different experiments. FPPC can also be relatively expensive, making it less accessible for some researchers.
Direcciones Futuras
There are several future directions for the research on FPPC, including the investigation of its potential as a drug candidate for the treatment of different diseases, including cancer, Alzheimer's disease, and Parkinson's disease. FPPC can also be used as a building block for the synthesis of different organic compounds, including macrocycles and dendrimers. In material science, FPPC can be used as a precursor for the synthesis of fluorescent polymers and organic light-emitting diodes. Further studies are also needed to fully understand the mechanism of action of FPPC and its potential toxicity.
Métodos De Síntesis
FPPC can be synthesized using different methods, including the reaction of 1-(prop-2-yn-1-yl)piperidine-4-carboxylic acid with 9H-fluorene-2-carbonyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of 1-(prop-2-yn-1-yl)piperidine-4-carboxylic acid with 9H-fluorene-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide. The yield of FPPC using these methods is relatively high, and the purity can be improved using different purification techniques.
Aplicaciones Científicas De Investigación
FPPC has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, FPPC has been investigated for its potential as a drug candidate for the treatment of different diseases, including cancer, Alzheimer's disease, and Parkinson's disease. FPPC has also been used as a building block in the synthesis of different organic compounds, including macrocycles and dendrimers. In material science, FPPC has been used as a precursor for the synthesis of fluorescent polymers and organic light-emitting diodes.
Propiedades
IUPAC Name |
N-(9H-fluoren-2-yl)-1-prop-2-ynylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O/c1-2-11-24-12-9-16(10-13-24)22(25)23-19-7-8-21-18(15-19)14-17-5-3-4-6-20(17)21/h1,3-8,15-16H,9-14H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVHGIPXTNRKXGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCC(CC1)C(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,4-dimethylphenyl)-2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2847707.png)
![((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(4-(thiophen-3-yl)phenyl)methanone](/img/structure/B2847708.png)
![2-[(S)-1-Azidoethyl]pyridine](/img/structure/B2847713.png)

![Tert-butyl 1-oxo-2,5,7,8-tetrahydropyrido[3,4-d]pyridazine-6-carboxylate](/img/structure/B2847716.png)

![1-(3-methoxypropyl)-4-oxo-N-(pyridin-3-ylmethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2847719.png)
![(2R,3R,4S,5S,6R)-2-[[(2S,3R,4R,5S,6R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-[(2R,5S)-5-[(3R,9S,11S,13S,14R)-11-hydroxy-4,4,9,13,14-pentamethyl-3-[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-[[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-(2-hydroxypropan-2-yl)hexyl]oxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B2847720.png)

![(2,3-Dihydrofuro[3,2-c]pyridin-4-yl)methanol](/img/structure/B2847724.png)


![[2-(4-Methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(1-methyltriazol-4-yl)methanone](/img/structure/B2847728.png)
